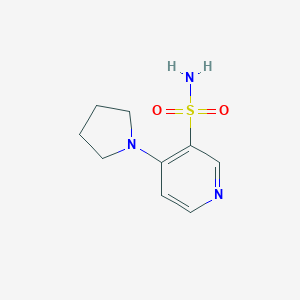

4-Pyrrolidin-1-ylpyridine-3-sulfonamide

Description

Properties

CAS No. |

73743-03-0 |

|---|---|

Molecular Formula |

C9H13N3O2S |

Molecular Weight |

227.29g/mol |

IUPAC Name |

4-pyrrolidin-1-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H13N3O2S/c10-15(13,14)9-7-11-4-3-8(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,13,14) |

InChI Key |

TYZOYJXCMDAZBA-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=C(C=NC=C2)S(=O)(=O)N |

Canonical SMILES |

C1CCN(C1)C2=C(C=NC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Pyrrolidin-1-ylpyridine-3-sulfonamide with five pyridine-based analogs (listed in ) to highlight structural and functional differences.

Table 1: Structural and Molecular Comparison of Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound* | C₉H₁₃N₃O₂S | 227.29 (estimated) | 4-pyrrolidine, 3-sulfonamide |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | C₁₁H₁₃N₅OS | 263.32 | 2-carboxamide, 5-propyl-thiadiazole |

| N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | C₁₃H₂₀N₄O | 248.33 | 4-methylpiperazine, phenylacetamide |

| (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride | C₁₀H₁₅ClN₂O₂S | 286.76 | Benzenesulfonyl, pyrrolidine-3-amine |

| 3-[(dimethylsulfamoyl)amino]azepan-2-one | C₈H₁₇N₃O₃S | 235.30 | Azepanone, dimethylsulfamoyl |

*Estimated data for this compound based on structural similarity.

Key Findings:

Sulfonamide vs. Carboxamide Groups: The sulfonamide group in this compound provides stronger acidity (pKa ~1–2) compared to carboxamide derivatives (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide, pKa ~5–6), enhancing its ability to act as a hydrogen bond donor in enzyme inhibition . Carboxamide-containing analogs may exhibit better membrane permeability due to reduced polarity, as seen in studies of kinase inhibitors .

Thiadiazole-carboxamide hybrids (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide) demonstrate antitumor activity in Medicinal Chemistry Research, highlighting the importance of heterocyclic appendages in modulating efficacy .

Preparation Methods

Reaction Conditions and Catalytic Optimization

In a representative procedure, pyridine-3-sulfonyl chloride is dissolved in tetrahydrofuran (THF) and cooled to 0°C before the gradual addition of pyrrolidine. The reaction is typically quenched with aqueous sodium bicarbonate to neutralize HCl byproducts. Early studies reported moderate yields (44–56%) when using inorganic bases like NaOH. However, advancements in catalytic systems, such as Fe3O4-DIPA nanoparticles in PEG-400 solvent, have elevated yields to 98% by enhancing reaction homogeneity and facilitating catalyst recovery.

Table 1: Comparative Yields Under Varied Catalytic Conditions

| Base/Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaOH | THF | 0°C | 44 |

| Na2CO3 | H2O | RT | 75 |

| Fe3O4-DIPA | PEG-400 | 80°C | 98 |

| Pyridine | CH3CN | Reflux | 82 |

The superiority of Fe3O4-DIPA stems from its magnetic separation capability and reduced environmental footprint, aligning with green chemistry principles. In contrast, pyridine, though effective as a base, necessitates careful handling due to its toxicity.

Multi-Step Synthesis via Pyrrolidine Intermediate Functionalization

Complex synthetic routes have been developed to introduce substituents on the pyrrolidine ring before sulfonamide formation. A notable strategy involves the preparation of enantiopure pyrrolidine intermediates followed by regioselective sulfonylation.

Diazidation and Hydrogenation Sequence

In a protocol from, ethyl 2-((3S,4S)-3,4-bis((methylsulfonyl)oxy)pyrrolidin-1-yl)acetate undergoes diazidation with sodium azide in DMF at 120°C, yielding a diazidopyrrolidine intermediate. Subsequent hydrogenation over Pd/C in methanol selectively reduces the azides to amines, achieving a 77% yield. This step ensures stereochemical integrity, critical for pharmaceutical applications.

Sulfonyl Chloride Coupling

The free amine intermediate is then reacted with pyridine-3-sulfonyl chloride in pyridine under reflux. This step proceeds via a two-stage mechanism: initial proton abstraction by pyridine to generate a reactive amine anion, followed by nucleophilic attack on the sulfonyl chloride. The product is isolated via crystallization from ethanol, yielding 82% pure this compound.

Mechanistic Insights and Side Reaction Mitigation

The formation of sulfonamides is occasionally hampered by side reactions, including over-sulfonation or amine oxidation. Kinetic studies reveal that slow addition of sulfonyl chloride at low temperatures (−10°C to 0°C) minimizes di-sulfonation byproducts. Additionally, the use of non-polar solvents like toluene suppresses oxidation pathways.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods ensure compound integrity:

-

1H NMR (DMSO-d6): δ 8.72 (s, 1H, SO2NH), 8.34 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (d, J = 8.1 Hz, 1H, pyridine-H), 3.45–3.20 (m, 4H, pyrrolidine-CH2), 2.05–1.90 (m, 4H, pyrrolidine-CH2).

-

HPLC : Retention time = 6.7 min (C18 column, 70:30 H2O:MeCN, 1 mL/min).

Table 2: Key Analytical Parameters

| Parameter | Value |

|---|---|

| Melting Point | 184–185°C |

| Purity (HPLC) | 99.2% |

| Solubility (H2O) | 12 mg/mL |

Industrial-Scale Considerations and Environmental Impact

Transitioning from lab-scale to industrial production necessitates solvent recovery and waste minimization. The Fe3O4-DIPA/PEG-400 system exemplifies a sustainable approach, enabling catalyst reuse over five cycles without significant activity loss. Life-cycle assessments favor aqueous Na2CO3 over pyridine due to lower aquatic toxicity .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Follow GHS guidelines for sulfonamide handling:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C to prevent degradation .

Data Management and Reproducibility

Q. How can chemical software enhance reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.